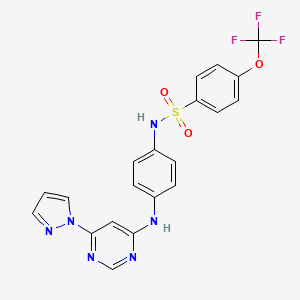

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked to a phenylamino-pyrimidine scaffold. The pyrimidine ring is substituted with a 1H-pyrazol-1-yl group, while the benzenesulfonamide moiety features a trifluoromethoxy (-OCF₃) substituent.

Properties

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O3S/c21-20(22,23)32-16-6-8-17(9-7-16)33(30,31)28-15-4-2-14(3-5-15)27-18-12-19(25-13-24-18)29-11-1-10-26-29/h1-13,28H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHFBNQWXNLXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- A pyrimidine ring linked to a pyrazole moiety.

- An aniline derivative connected to a trifluoromethoxy group.

- A sulfonamide functional group.

This structural diversity is crucial for its biological activity, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.

Research indicates that the compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- CDK2 Inhibition : The compound demonstrated potent inhibitory activity against CDK2 with an IC50 value in the low micromolar range (0.005 µM) .

- Antiproliferative Activity : It exhibited sub-micromolar antiproliferative effects against various cancer cell lines, with growth inhibition values (GI50) ranging from 0.127 to 0.560 µM .

Biological Evaluation

The biological evaluation of this compound has been conducted through various in vitro assays.

Table 1: Biological Activity Summary

| Activity Type | Value/Description |

|---|---|

| CDK2 Inhibition | IC50 = 0.005 µM |

| Antiproliferative GI50 | 0.127 - 0.560 µM across cancer cell lines |

| Cell Cycle Arrest | S and G2/M phase arrest observed |

| Induction of Apoptosis | Confirmed via flow cytometry analysis |

Study 1: Anticancer Activity

In a study involving ovarian cancer cells, the compound was shown to reduce retinoblastoma phosphorylation at Thr821, leading to cell cycle arrest and apoptosis . This highlights its potential as a therapeutic agent in cancers characterized by dysregulated CDK activity.

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of compounds containing the pyrazole-pyrimidine scaffold. Variations in substituents on the aromatic rings significantly affected potency and selectivity towards CDK2 .

Comparison with Similar Compounds

Key Observations:

Synthetic Complexity : The lower yield (28%) of Example 53 reflects challenges in multi-step syntheses involving Suzuki-Miyaura cross-coupling (Pd catalysis), whereas Compound 32’s direct sulfonamide coupling achieves higher efficiency (68%) .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

- Melting Points: Example 53’s higher melting point (175–178°C) correlates with its chromenone-derived rigidity, whereas the target compound’s -OCF₃ group may reduce crystallinity .

- Solubility : The trifluoromethoxy group likely reduces aqueous solubility compared to Compound 32’s polar thiazole and methylpyrazole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.